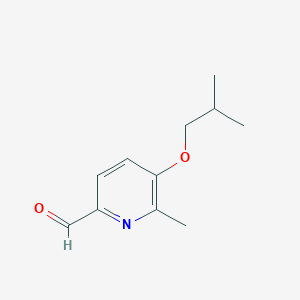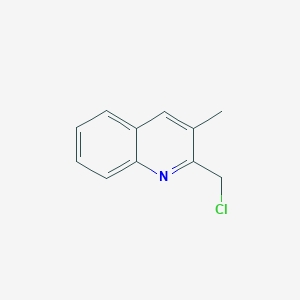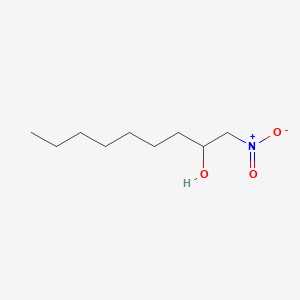
1-Nitrononan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitrononan-2-ol is an organic compound characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a nonane backbone
准备方法
合成路线和反应条件: 1-硝基壬烷-2-醇可以通过多种方法合成。一种常见的方法包括在硫酸作为催化剂的情况下,使用硝酸对壬烷-2-醇进行硝化。反应通常在受控的温度条件下进行,以防止过度硝化并确保选择性形成所需的产物。
工业生产方法: 在工业环境中,1-硝基壬烷-2-醇的生产可能涉及连续流反应器,以保持最佳反应条件并提高产物的收率和纯度。使用先进的提纯技术,如蒸馏和重结晶,确保杂质的去除和高纯度 1-硝基壬烷-2-醇的隔离。
化学反应分析
反应类型: 1-硝基壬烷-2-醇会发生各种化学反应,包括:
氧化: 羟基可以氧化形成羰基化合物,例如酮或醛,具体取决于反应条件。
还原: 硝基可以使用还原剂(例如,在催化剂(例如,钯碳)存在的情况下使用氢气)还原为氨基 (-NH2)。
取代: 羟基可以参与亲核取代反应,其中它被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 经常使用还原剂,例如带有钯催化剂的氢气 (H2) 或硼氢化钠 (NaBH4)。
取代: 试剂如亚硫酰氯 (SOCl2) 可用于将羟基转化为氯基,然后该氯基可以进行进一步的取代反应。
主要产品:
氧化: 形成壬烷-2-酮或壬醛。
还原: 形成 1-氨基壬烷-2-醇。
取代: 形成 1-氯壬烷-2-醇和其他取代衍生物。
科学研究应用
1-硝基壬烷-2-醇在科学研究中具有广泛的应用:
化学: 它用作合成更复杂有机分子的构建块,可用于研究反应机理和动力学。
生物学: 该化合物的衍生物可能表现出生物活性,使其成为药物开发和生化研究的候选者。
工业: 用于生产特种化学品,包括表面活性剂、润滑剂和增塑剂。
作用机制
1-硝基壬烷-2-醇发挥作用的机制取决于其化学结构和存在的官能团。硝基可以参与氧化还原反应,而羟基可以形成氢键并进行亲核取代。这些相互作用会影响该化合物的反应性及其与生物靶标(例如酶和受体)相互作用的能力。
类似化合物:
壬烷-2-醇: 缺少硝基,使其在氧化还原反应中反应性较低。
1-硝基壬烷: 缺少羟基,降低了其形成氢键和参与亲核取代的能力。
2-硝基辛醇: 结构相似,但碳链较短,这可能会影响其物理性质和反应性。
独特性: 1-硝基壬烷-2-醇由于在壬烷骨架上同时存在硝基和羟基而具有独特性。
相似化合物的比较
Nonan-2-ol: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrononane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and participate in nucleophilic substitution.
2-Nitrooctanol: Similar structure but with a shorter carbon chain, which may affect its physical properties and reactivity.
Uniqueness: 1-Nitrononan-2-ol is unique due to the presence of both a nitro group and a hydroxyl group on a nonane backbone
属性
IUPAC Name |
1-nitrononan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXYLSXCORZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
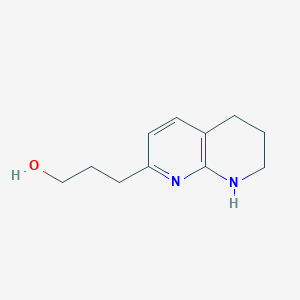

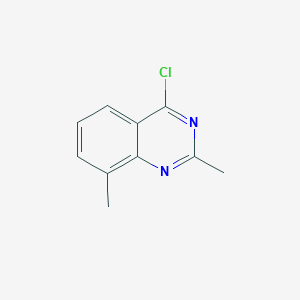
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)

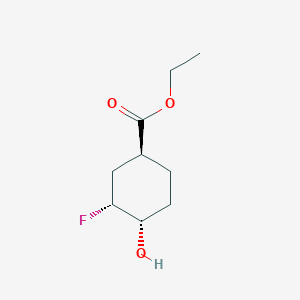
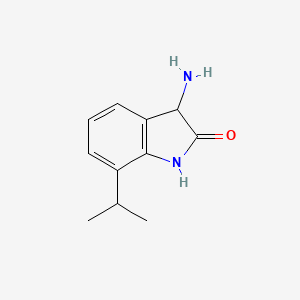

![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
